[3-(3,4-Dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone
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Overview
Description
[3-(3,4-Dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a methanone linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone typically involves a multi-step process. The initial step often includes the formation of the piperidine ring, followed by the introduction of the aniline and pyrazole groups. Common reagents used in these reactions include aniline derivatives, pyrazole derivatives, and various catalysts to facilitate the formation of the methanone linkage. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and catalyst choice are critical to achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [3-(3,4-Dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is being explored for its potential to treat various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new medications.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in softening PVC plastics.
Uniqueness
What sets [3-(3,4-Dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone apart from similar compounds is its multifaceted structure, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in various fields of scientific research, from chemistry and biology to medicine and industry.
Properties
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-18-9-10-22(14-19(18)2)26-23-8-4-12-27(17-23)24(29)21-7-3-6-20(15-21)16-28-13-5-11-25-28/h3,5-7,9-11,13-15,23,26H,4,8,12,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVIQTVMHSQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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